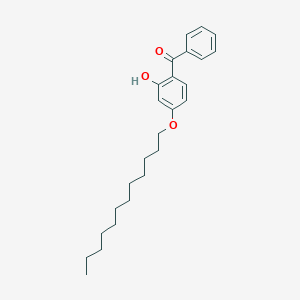

4-Dodecyloxy-2-hydroxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-dodecoxy-2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-14-19-28-22-17-18-23(24(26)20-22)25(27)21-15-12-11-13-16-21/h11-13,15-18,20,26H,2-10,14,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVUDIQYNJVQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062755 | |

| Record name | 4-Dodecyloxy-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-59-3 | |

| Record name | 2-Hydroxy-4-dodecyloxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2985-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-(dodecyloxy)-2-hydroxyphenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002985593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [4-(dodecyloxy)-2-hydroxyphenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecyloxy-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dodecyloxy-2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-dodecyloxy-2-hydroxybenzophenone from 2,4-dihydroxybenzophenone (resbenzophenone). The document details established experimental protocols, presents quantitative data for comparison of synthetic methodologies, and includes key characterization data for the final product.

Introduction

This compound is a substituted benzophenone that finds applications in various fields, including as a UV absorber and stabilizer in polymers and cosmetic formulations. Its synthesis from the readily available precursor 2,4-dihydroxybenzophenone is a topic of interest for process development and optimization. The primary synthetic route involves a regioselective O-alkylation of the 4-hydroxyl group of resbenzophenone, a classic example of the Williamson ether synthesis. This guide explores different approaches to this synthesis, providing the necessary data and protocols for laboratory-scale preparation.

Synthetic Pathways

The synthesis of this compound is achieved through the Williamson ether synthesis, which involves the reaction of the phenoxide ion of 2,4-dihydroxybenzophenone with a dodecyl halide. The regioselectivity of the reaction, favoring alkylation at the more acidic and sterically accessible 4-hydroxyl group, is a key aspect of this transformation. Two primary methods are detailed below, differing in the choice of base and solvent, which significantly impacts reaction efficiency and yield.

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The choice of reagents and reaction conditions has a significant impact on the yield of this compound. The following table summarizes quantitative data from various synthetic approaches.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Bromododecane | K₂CO₃ | Acetone | Reflux | 16 - 20 | Not specified | [1] |

| Dodecyl Chloride | K₂CO₃ / Iodide catalyst | Methyl Isoamyl Ketone | 120 - 145 | Not specified | 30 | [2] |

| Alkyl Bromides | CsHCO₃ | Acetonitrile | 80 | Not specified | up to 95 | [3] |

Experimental Protocols

Method 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is a classic and widely used method for the synthesis of 4-alkoxy-2-hydroxybenzophenones.

Materials:

-

2,4-Dihydroxybenzophenone (resbenzophenone)

-

1-Bromododecane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

n-Hexane

-

Ethanol

-

Acetonitrile

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the solution.

-

Add 1-bromododecane (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Purification:

-

Recrystallize the crude product from n-hexane.

-

For further purification, a second recrystallization can be performed from a 10% (v/v) solution of ethanol in acetonitrile.[1]

-

Dry the purified crystals under vacuum.

-

Method 2: High-Yield Synthesis using Cesium Bicarbonate

This method offers a more efficient and higher-yielding alternative for the regioselective alkylation.[3]

Materials:

-

2,4-Dihydroxybenzophenone (resbenzophenone)

-

1-Bromododecane

-

Cesium Bicarbonate (CsHCO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a reaction vessel, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in anhydrous acetonitrile.

-

Add cesium bicarbonate (1.5 equivalents) to the solution.

-

Add 1-bromododecane (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Caption: A generalized experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₂₅H₃₄O₃ |

| Molecular Weight | 382.54 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 49-50 °C[1] |

| Infrared (IR) Spectrum | An IR spectrum is available from the NIST Chemistry WebBook.[4] |

| ¹H NMR | Specific data not available in the searched literature. Expected signals would include aromatic protons, a triplet for the -OCH₂- group around 4.0 ppm, a multiplet for the long alkyl chain, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Specific data not available in the searched literature. Expected signals would include those for the carbonyl carbon, aromatic carbons, and the carbons of the dodecyloxy chain. |

Conclusion

The synthesis of this compound from resbenzophenone can be effectively achieved via Williamson ether synthesis. While the traditional method using potassium carbonate in acetone is viable, the use of cesium bicarbonate in acetonitrile offers a significant improvement in yield. The choice of method will depend on the desired yield, cost of reagents, and available laboratory equipment. Proper purification, typically by recrystallization or column chromatography, is crucial to obtain a product of high purity suitable for its intended applications. Further spectroscopic analysis, particularly NMR, is recommended to fully characterize the final product.

References

Spectroscopic Profile of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Dodecyloxy-2-hydroxybenzophenone, a widely used ultraviolet (UV) absorber. The information presented herein is intended to support research and development activities by providing detailed data and methodologies related to its characterization.

Introduction

This compound (CAS No. 2985-59-3) is a member of the hydroxybenzophenone class of organic compounds, which are known for their ability to absorb UVA and UVB radiation. This property makes it a valuable ingredient in sunscreens, plastics, and various coatings to prevent photodegradation. A thorough understanding of its spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₂₅H₃₄O₃

-

Molecular Weight: 382.54 g/mol

-

Appearance: White to off-white or light yellow powder

-

Melting Point: 48-51 °C

-

Boiling Point: >250 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits strong absorbance in the UV region, which is the basis for its function as a UV absorber.

| Parameter | Value | Reference |

| Absorption Range | 270 - 340 nm | [1][2] |

| λmax (in THF) | ~325 nm (estimated) | Based on data for similar 2-hydroxybenzophenone derivatives. |

Note: The exact λmax can vary depending on the solvent.

Fluorescence Spectroscopy

While primarily a UV absorber, 2-hydroxybenzophenone derivatives can exhibit fluorescence. The emission properties are influenced by an excited-state intramolecular proton transfer (ESIPT) process.

| Parameter | Value (Estimated) | Reference |

| Emission Maximum | Not directly available. Expected to be in the range of 450-550 nm. | Based on data for other 2-hydroxy-4-alkoxybenzophenones. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated, CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~12.5 | s | -OH (intramolecular hydrogen bond) |

| 7.8 - 7.2 | m | Aromatic protons |

| ~4.0 | t | -O-CH₂- |

| ~1.8 | p | -O-CH₂-CH₂- |

| ~1.5 - 1.2 | m | -(CH₂)₉- |

| ~0.9 | t | -CH₃ |

¹³C NMR (Estimated, CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| >200 | C=O |

| 160 - 110 | Aromatic carbons |

| ~68 | -O-CH₂- |

| 32 - 22 | Aliphatic carbons |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups. The spectrum is available on the NIST WebBook.[3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2500 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |

| ~2920, 2850 | C-H stretch (aliphatic) |

| ~1630 | C=O stretch (conjugated and hydrogen-bonded) |

| ~1600, 1580, 1500 | C=C stretch (aromatic) |

| ~1260 | C-O stretch (aryl ether) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain working solutions in the concentration range of 1-10 µg/mL.

-

Measurement: The spectrophotometer is blanked with the solvent. The absorbance of the working solutions is measured over the wavelength range of 200-400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and suitable monochromators for excitation and emission is used.

-

Sample Preparation: A dilute solution of the compound (typically in the micromolar range) is prepared in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: An excitation wavelength is selected (e.g., the λmax from the UV-Vis spectrum). The emission spectrum is then recorded over a suitable wavelength range (e.g., 350-600 nm).

-

Data Analysis: The wavelength of maximum emission is identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

-

Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Measurement: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups in the molecule.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, providing a valuable resource for researchers and professionals. While direct experimental NMR and fluorescence data were not available in the public domain, estimations based on analogous compounds have been provided to guide analytical efforts. The detailed experimental protocols offer a starting point for in-house characterization of this important UV absorber.

References

Photophysical and photochemical properties of 2-hydroxybenzophenones

An In-depth Technical Guide on the Photophysical and Photochemical Properties of 2-Hydroxybenzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzophenones (2-HBPs) are a significant class of organic compounds renowned for their potent ultraviolet (UV) absorbing properties. This characteristic has led to their widespread application as photostabilizers in various industrial products, including plastics, coatings, and cosmetics, to prevent photodegradation.[1] Furthermore, their unique photochemical behavior makes them valuable scaffolds in the design of fluorescent probes and potential therapeutic agents. At the core of their function lies a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] This guide provides a comprehensive technical overview of the photophysical and photochemical properties of 2-HBPs, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Photophysical and Photochemical Properties

Upon absorption of UV radiation, 2-HBPs undergo a series of rapid photophysical and photochemical processes. The defining characteristic is the presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.[1][3]

Excited-State Intramolecular Proton Transfer (ESIPT)

The principal deactivation pathway for the absorbed UV energy in 2-HBPs is an ultrafast ESIPT reaction.[2] Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), the proton of the hydroxyl group is transferred to the carbonyl oxygen. This transfer occurs on a femtosecond to picosecond timescale (k ≈ 2×10¹² s⁻¹) and results in the formation of an excited keto-tautomer.[2] This keto form then undergoes rapid, non-radiative decay back to the ground state via internal conversion, dissipating the absorbed energy as heat.[1][2] This efficient energy dissipation cycle, which regenerates the original enol form, is the cornerstone of the photostabilizing action of 2-HBPs.[1]

Dual Emission

Several derivatives of 2-hydroxybenzophenone exhibit dual fluorescence emission, with bands originating from both the initially excited enol form and the proton-transferred keto form.[3][4] The relative intensities of these emission bands can be highly sensitive to the molecular environment, including solvent polarity, temperature, and the specific electronic properties of substituents on the benzophenone scaffold.[4][5] For instance, some derivatives show a significant redshift in their emission spectra with increasing excitation power, attributed to a more efficient population of the keto form at higher energies.[3][4]

Photochemical Reactivity and Degradation

While the ESIPT process is the dominant and photoprotective pathway, a minor photodegradative channel exists. This involves the homolytic cleavage of the O-H bond, leading to the formation of phenoxyl radicals.[2] Although this is a minor pathway, the generation of these reactive radical species is a consideration in the application of 2-HBPs, particularly in biological contexts such as sunscreens.[2]

Quantitative Photophysical Data

The photophysical properties of 2-hydroxybenzophenones are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for the parent 2-hydroxybenzophenone and some of its derivatives.

Table 1: UV Absorption Properties of Selected 2-Hydroxybenzophenones

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 2-Hydroxybenzophenone | - | 260 | Not Specified | [1] |

| 2,4-Dihydroxybenzophenone | Ethanol | 322 | Not Specified | [6] |

| 2,2',4,4'-Tetrahydroxybenzophenone | Acetonitrile | - | - | [7] |

| 2-Hydroxy-4-methoxybenzophenone | Acetonitrile | - | - | [7] |

| 5-Chloro-2-hydroxybenzophenone | Acetonitrile | - | - | [7] |

| 2-Hydroxy-4-n-octyloxybenzophenone | Acetonitrile | - | - | [7] |

| BPOH-TPA¹ | THF | ~380 | Not Specified | [3][4] |

| BPOH-PhCz² | THF | ~375 | Not Specified | [3][4] |

| BPOH-SF³ | THF | ~370 | Not Specified | [3][4] |

¹5-(2-triphenylamine)-2-hydroxybenzophenone ²5-(9-phenyl carbazole)-2-hydroxybenzophenone ³5-(4-dibenzothiophene)-2-hydroxybenzophenone

Table 2: Fluorescence Emission Properties of Selected 2-Hydroxybenzophenone Derivatives

| Compound | Solvent/State | λem (nm) (Enol) | λem (nm) (Keto) | Fluorescence Quantum Yield (Φf) | Reference |

| BPOH-TPA | THF | ~480 | ~600 | Low | [3][4] |

| BPOH-PhCz | THF | ~475 | ~580 | Low | [3][4] |

| BPOH-SF | THF | ~470 | - | Low | [3][4] |

| BPOH-TPA | Solid Powder | 550 | 614 | Low | [3][4] |

| BPOH-PhCz | Solid Powder | 558 | - | Low | [3][4] |

| BPOH-SF | Solid Powder | 582 | - | Low | [3][4] |

Note: The fluorescence quantum yields for many 2-hydroxybenzophenone derivatives are generally low due to the highly efficient and rapid non-radiative deactivation through the ESIPT mechanism.[3][4]

Experimental Protocols

The characterization of the photophysical and photochemical properties of 2-hydroxybenzophenones involves a suite of spectroscopic techniques.

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the ground-state absorption characteristics (λmax and molar absorptivity).

-

Methodology:

-

Prepare a stock solution of the 2-hydroxybenzophenone derivative in a spectroscopic grade solvent (e.g., THF, acetonitrile, ethanol).[4][8]

-

Prepare a series of dilutions from the stock solution to achieve concentrations in the micromolar range (e.g., 1-50 µM).[8]

-

Record a baseline spectrum using a cuvette containing only the solvent.[8]

-

Measure the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 200-500 nm).[6][8] Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).[8]

-

Identify the wavelength(s) of maximum absorption (λmax).[8]

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

2. Steady-State Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission spectrum and quantum yield.

-

Methodology:

-

Prepare dilute solutions of the sample in a spectroscopic grade solvent, with absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.

-

Use a spectrofluorometer.[4]

-

Select an excitation wavelength corresponding to an absorption maximum identified from the UV-Vis spectrum.[8]

-

Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength.[8]

-

To determine the fluorescence quantum yield (Φf), a comparative method is often used:

-

Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]

-

The quantum yield is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

3. Time-Resolved Spectroscopy (e.g., Transient Absorption)

-

Objective: To study the dynamics of excited states, including the ESIPT process and the lifetime of transient species like the keto-tautomer and triplet states.

-

Methodology:

-

A pump-probe setup is typically used, often involving femto- or nanosecond laser pulses.[2]

-

The "pump" pulse excites the sample.

-

A "probe" pulse, with a variable time delay, is passed through the sample, and its absorption is measured.

-

By varying the delay between the pump and probe pulses, the absorption spectrum of the transient species can be recorded as a function of time.[9]

-

Analysis of the decay kinetics of the transient absorption signals provides information on the lifetimes of the excited states and the rates of photophysical processes like ESIPT and intersystem crossing.[2]

-

Visualizations

Mechanism of Photostability

References

- 1. longchangchemical.com [longchangchemical.com]

- 2. A reevaluation of the photolytic properties of 2-hydroxybenzophenone-based UV sunscreens: are chemical sunscreens inoffensive? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 4. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone [mdpi.com]

- 7. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Excited-State Intramolecular Proton Transfer (ESIPT) in 4-Alkoxy-2-Hydroxybenzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon in 4-alkoxy-2-hydroxybenzophenones. These compounds are of significant interest due to their potential applications as photostabilizers, fluorescent probes, and in drug development. This document details the core principles of ESIPT, experimental protocols for synthesis and characterization, and a summary of the photophysical properties of this class of molecules. The guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the photochemistry of 4-alkoxy-2-hydroxybenzophenones.

Introduction to ESIPT in 2-Hydroxybenzophenones

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule in its electronically excited state. In 2-hydroxybenzophenone derivatives, this process is facilitated by the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.[1][2]

Upon photoexcitation, the molecule is promoted from its ground state (enol form, E) to an excited singlet state (E). In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, leading to an ultrafast transfer of the proton to the carbonyl oxygen. This results in the formation of a transient excited-state keto tautomer (K).[1][2]

The excited keto tautomer can then relax to its ground state (K) via radiative (fluorescence) or non-radiative pathways. The ground state keto form is generally unstable and rapidly undergoes a reverse proton transfer to regenerate the more stable ground state enol form. The fluorescence from the excited enol form (E) is typically observed in the blue-green region of the spectrum, while the fluorescence from the excited keto form (K) is significantly red-shifted, often appearing in the yellow-orange region. This results in a characteristic dual emission, a hallmark of the ESIPT process in these molecules.[1][2][3]

Photophysical Properties of 4-Alkoxy-2-Hydroxybenzophenones

| Compound | Solvent | λ_abs (nm) | λ_em (Enol) (nm) | λ_em (Keto) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Reference(s) |

| 2-Hydroxy-4-methoxybenzophenone | Various | ~325-340 | - | - | - | - | [4][5] |

| 5-(2-triphenylamine)-2-hydroxybenzophenone | THF | 385 | 550 | 625 | - | - | [3] |

| 5-(9-phenyl carbazole)-2-hydroxybenzophenone | THF | 360 | 582 | 638 | - | - | [3] |

| 5-(4-dibenzothiophene)-2-hydroxybenzophenone | THF | 355 | 560 | 630 | - | - | [3] |

Note: The data for the 5-substituted derivatives are included to illustrate the dual emission characteristic of ESIPT in substituted 2-hydroxybenzophenones. The lack of specific quantum yield and lifetime data for 2-hydroxy-4-methoxybenzophenone highlights a gap in the current literature.

Experimental Protocols

Synthesis of 4-Alkoxy-2-Hydroxybenzophenones

A general and efficient method for the synthesis of 4-alkoxy-2-hydroxybenzophenones is the regioselective O-alkylation of 2,4-dihydroxybenzophenone.[6] This method takes advantage of the higher acidity and steric accessibility of the hydroxyl group at the 4-position compared to the intramolecularly hydrogen-bonded hydroxyl group at the 2-position.[6]

General Procedure for Williamson Ether Synthesis:

-

Dissolution: Dissolve 2,4-dihydroxybenzophenone in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), to the solution to selectively deprotonate the 4-hydroxyl group.[6]

-

Alkylation: Add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., reflux) for a specified period (typically several hours to days), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Work-up: After completion of the reaction, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a key technique to study the ESIPT process by observing the dual emission from the enol and keto tautomers.

Instrumentation:

-

A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).

Sample Preparation:

-

Prepare a dilute solution of the 4-alkoxy-2-hydroxybenzophenone in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

Measurement Protocol:

-

Absorption Spectrum: Record the UV-visible absorption spectrum of the sample to determine the absorption maximum (λ_abs).

-

Emission Spectrum: Set the excitation wavelength to the determined λ_abs. Record the emission spectrum over a wide wavelength range to capture both the enol and keto emission bands.

-

Excitation Spectrum: Set the emission wavelength to the maximum of the keto emission band and scan the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum, confirming that the emission originates from the analyte.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[7] The quantum yield is calculated using the following equation:

Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to directly observe the transient excited species (E* and K*) and to study the kinetics of the ESIPT process.

Instrumentation:

-

A femtosecond or picosecond transient absorption spectrometer. This typically consists of a pump laser to excite the sample and a probe laser (often a white light continuum) to measure the absorption changes of the excited species.

Measurement Protocol:

-

Sample Preparation: Prepare a slightly more concentrated solution of the 4-alkoxy-2-hydroxybenzophenone in a suitable solvent in a flow cell to prevent photodecomposition.

-

Data Acquisition: The sample is excited by the pump pulse, and the absorption of the probe pulse is measured at various delay times after the pump pulse. The difference in absorbance before and after the pump pulse (ΔA) is recorded as a function of wavelength and delay time.

-

Data Analysis: The transient absorption spectra at different delay times reveal the formation and decay of the excited enol (E) and keto (K) species. The kinetics of the rise and decay of these species can be fitted to exponential functions to determine the time constants for the ESIPT and the lifetimes of the excited states.

Visualization of the ESIPT Mechanism and Experimental Workflows

ESIPT Signaling Pathway

Caption: The Jablonski diagram illustrating the excited-state intramolecular proton transfer (ESIPT) process.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4-alkoxy-2-hydroxybenzophenones.

Photophysical Characterization Workflow

Caption: An experimental workflow for the photophysical characterization of 4-alkoxy-2-hydroxybenzophenones.

Conclusion

4-Alkoxy-2-hydroxybenzophenones exhibit a fascinating excited-state intramolecular proton transfer (ESIPT) process, leading to dual fluorescence. This property makes them promising candidates for various applications in materials science and drug development. This technical guide has provided an overview of the ESIPT mechanism, detailed experimental protocols for their synthesis and photophysical characterization, and a summary of their known properties. Further systematic studies on a homologous series of these compounds are warranted to fully elucidate the structure-property relationships and to unlock their full potential in various scientific and technological fields.

References

- 1. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 2. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 2-ヒドロキシ-4-メトキシベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

Unveiling the Photophysical Profile of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence characteristics of 4-Dodecyloxy-2-hydroxybenzophenone. Due to a scarcity of specific quantitative data for this particular compound in published literature, this guide establishes a foundational understanding by leveraging data from analogous 2-hydroxybenzophenone derivatives. The core focus is on the principles of their photophysical behavior, dominated by excited-state intramolecular proton transfer (ESIPT), and the standardized methodologies for its characterization.

Core Concepts: The Photophysics of 2-Hydroxybenzophenones

2-Hydroxybenzophenone and its derivatives are a class of compounds widely utilized as UV absorbers and stabilizers. Their efficacy is intrinsically linked to their ability to dissipate absorbed UV energy through non-radiative pathways, a process that competes with fluorescence emission. A pivotal mechanism governing this behavior is Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In 2-hydroxybenzophenones, an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl group. In the excited state, this hydrogen bond facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. This process is illustrated in the signaling pathway diagram below. This keto-tautomer can then relax to its ground state non-radiatively or, in some cases, exhibit a separate, red-shifted fluorescence. The efficiency of the ESIPT process and the subsequent decay pathways of the keto-tautomer are the primary determinants of the fluorescence quantum yield.

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in 2-hydroxybenzophenones.

Quantitative Data for Analogous Compounds

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference |

| 2-Hydroxybenzophenone | Various | ~320-340 | Dual Emission Possible | Generally Low | [3] |

| 5-(2-Triphenylamine)-2-hydroxybenzophenone | THF | ~350, ~420 | ~550, ~625 | Low | [1][2] |

| 5-(9-Phenyl carbazole)-2-hydroxybenzophenone | THF | ~330, ~380 | ~560, ~630 | Low | [1][2] |

| 5-(4-Dibenzothiophene)-2-hydroxybenzophenone | THF | ~320, ~360 | ~580, ~638 | Low | [1][2] |

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the quantum yield and fluorescence characteristics of a compound like this compound.

Determination of Fluorescence Emission and Excitation Spectra

The characterization of the fluorescent properties of a molecule begins with the measurement of its excitation and emission spectra.[4]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[5]

-

Instrumentation: A calibrated spectrofluorometer is required.[6]

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the wavelength of maximum absorption (λ_abs_max) of the sample.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

-

The resulting plot of fluorescence intensity versus emission wavelength is the fluorescence emission spectrum.[4]

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission (λ_em_max).

-

Scan the excitation monochromator over a wavelength range from the UV region up to the emission wavelength.

-

The resulting plot of fluorescence intensity versus excitation wavelength is the fluorescence excitation spectrum. For a pure compound, the corrected excitation spectrum should be superimposable with its absorption spectrum.[4]

-

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is the most common approach.[5][7]

Methodology:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. The quantum yield of the standard (Φ_std) must be accurately known.[5]

-

Preparation of Solutions: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.[5]

-

Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurements:

-

Excite each solution at the same wavelength used for the absorbance measurements.

-

Record the integrated fluorescence intensity (the area under the emission curve) for each solution.[5]

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation[7]:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

where:

-

Slope_sample and Slope_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

The following diagram illustrates the general workflow for determining the relative fluorescence quantum yield.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Jablonski Diagram: Visualizing Photophysical Processes

The Jablonski diagram is a standard way to illustrate the electronic transitions that occur in a molecule following the absorption of light. This includes the competing processes of fluorescence, internal conversion, and intersystem crossing.

Caption: Jablonski diagram illustrating key photophysical transitions.

Conclusion

While direct quantitative data on the quantum yield and fluorescence of this compound remains elusive in the public domain, a strong foundational understanding can be built upon the well-studied photophysics of its 2-hydroxybenzophenone analogs. The dominant excited-state intramolecular proton transfer (ESIPT) pathway is a key determinant of their low fluorescence quantum yields, a characteristic that makes them effective UV absorbers. The standardized experimental protocols detailed in this guide provide a robust framework for researchers to precisely characterize the photophysical properties of this and related compounds, enabling a deeper understanding of their behavior for applications in drug development, materials science, and beyond.

References

- 1. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 2. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A reevaluation of the photolytic properties of 2-hydroxybenzophenone-based UV sunscreens: are chemical sunscreens inoffensive? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. ossila.com [ossila.com]

- 7. jasco-global.com [jasco-global.com]

An In-depth Technical Guide to 4-Dodecyloxy-2-hydroxybenzophenone (CAS 2985-59-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological activities of 4-Dodecyloxy-2-hydroxybenzophenone, a compound identified by the CAS number 2985-59-3. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Core Chemical and Physical Properties

This compound is a light yellow crystalline solid.[1] It is primarily utilized as a UV absorber, capable of absorbing ultraviolet light in the 270-340 nm range, thereby protecting materials from photodegradation.[1][2][3]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 2985-59-3 | [4][5][6][7][8][9][10] |

| Common Names | This compound, 2-Hydroxy-4-dodecyloxybenzophenone, UV-1200, UV-538 | [1][11][4] |

| Molecular Formula | C25H34O3 | [11][4][5][6][8] |

| Molecular Weight | 382.54 g/mol | [11][4][5][6][8] |

| Melting Point | 47-50 °C | [1][11][3][5][6] |

| Boiling Point (Predicted) | 506.3 ± 35.0 °C | [3][6] |

| Appearance | Light yellow crystals | [1][11] |

| Density (Predicted) | 1.020 g/ml | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1-bromododecane with resbenzophenone.[2][6] The reaction is typically carried out in the presence of potassium carbonate in refluxing acetone for 16 to 20 hours.[2][6]

Purification

The purification of the synthesized compound can be achieved through recrystallization.[2][6] A typical procedure involves recrystallizing the crude product from n-hexane, followed by a second recrystallization from a 10% (v/v) solution of ethanol in acetonitrile.[2][6]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary method.

Methodology:

-

A small, finely powdered sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method.

Methodology:

-

A small amount of the liquid sample is placed in a fusion tube, and an inverted capillary tube is added.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The temperature is carefully raised until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Testing

A general protocol for determining the solubility of a compound involves the following steps:

Methodology:

-

A small, accurately weighed amount of the solute (this compound) is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a vial.

-

The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution.

-

If the solute does not fully dissolve, the mixture can be gently heated.

-

The solubility is determined by observing the concentration at which the solute completely dissolves in the solvent at a given temperature.

Potential Biological Activity and Signaling Pathway

Benzophenones, the class of compounds to which this compound belongs, have been studied for their biological effects. Research suggests that some benzophenones can induce apoptosis (programmed cell death) in human cells.[4][5] This process is believed to be mediated through the generation of reactive oxygen species (ROS), which can lead to mitochondrial and nuclear damage.[4][5]

The following diagram illustrates a proposed signaling pathway for benzophenone-induced apoptosis.

Caption: Proposed pathway for benzophenone-induced apoptosis.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a general experimental workflow to investigate the biological effects of this compound on a cell line.

Caption: General workflow for cell-based assays.

References

- 1. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Do you know the mechanism of action of UV absorbers? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzophenone: The UV Filter That May Harm More Than Help - Damiva Diaries [blog.damiva.com]

- 7. This compound | CAS#:2985-59-3 | Chemsrc [chemsrc.com]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 2985-59-3 [m.chemicalbook.com]

- 10. This compound | 2985-59-3 [amp.chemicalbook.com]

- 11. This compound | 2985-59-3 [amp.chemicalbook.com]

Navigating the Solubility Landscape of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dodecyloxy-2-hydroxybenzophenone, a member of the benzophenone class of organic compounds, is primarily utilized as a UV absorber in various industrial and commercial applications. Its efficacy in this role is intrinsically linked to its solubility and compatibility with different formulation matrices. This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound in common organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide also presents qualitative solubility information, quantitative data for a structurally similar analogue, a detailed experimental protocol for solubility determination, and an elucidation of its mechanism of action as a UV absorber.

Introduction to this compound

This compound (CAS No. 2985-59-3) is a UV absorber that is effective in protecting various materials from degradation caused by ultraviolet radiation. Its molecular structure, featuring a benzophenone core with a long alkyl chain, imparts properties that make it suitable for incorporation into polymers, coatings, and other organic systems. Understanding its solubility is a critical parameter for formulators to ensure homogeneous dispersion and optimal performance.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in common organic solvents.

Qualitative Solubility Data

Quantitative Solubility of a Structural Analogue: 2-Hydroxy-4-n-octyloxybenzophenone

To provide a valuable point of reference for researchers, the following table summarizes the solubility of a closely related and structurally similar compound, 2-Hydroxy-4-n-octyloxybenzophenone (also known as Octabenzone, CAS No. 1843-05-6). This compound shares the 2-hydroxy-4-alkoxybenzophenone core, with a slightly shorter alkyl chain. It is described as freely soluble in benzene, n-hexane, and acetone, slightly soluble in ethanol, and very slightly soluble in ethane dichloride.[1][2]

| Solvent | Solubility of 2-Hydroxy-4-n-octyloxybenzophenone |

| Benzene | Freely Soluble |

| n-Hexane | Freely Soluble |

| Acetone | Freely Soluble |

| Ethanol | Slightly Soluble |

| Ethane Dichloride | Very Slightly Soluble |

| Chloroform | Slightly Soluble[3][4] |

| Methanol | Slightly Soluble[3][4] |

| Water | <0.001 mg/L at 20 °C[2][5] |

Note: The terms "Freely Soluble," "Slightly Soluble," and "Very Slightly Soluble" are qualitative descriptors from the literature and are presented here as found. The quantitative value for water is provided for context.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent using UV-Visible spectrophotometry. This method is suitable for compounds that possess a chromophore and thus absorb UV-Vis light.

Principle

The solubility is determined by creating a saturated solution of the compound at a specific temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in a filtered aliquot of the supernatant using UV-Visible spectrophotometry and the Beer-Lambert law.

Materials and Equipment

-

This compound

-

Organic solvent of interest (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Experimental Workflow

Detailed Steps

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker bath. Allow the solutions to equilibrate for a sufficient time (e.g., 24 to 48 hours) to ensure saturation is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Visible spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Mechanism of Action: UV Absorption

This compound does not typically interact with biological signaling pathways in its primary function. Instead, its protective effect is based on a photophysical mechanism. It absorbs harmful UV radiation and dissipates the energy as harmless thermal energy, thus preventing the UV rays from reaching and damaging the substrate.[6]

The key to this mechanism is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. Upon absorption of UV energy, the molecule is excited, leading to the breaking of this hydrogen bond and a temporary change in the molecular structure. The molecule then rapidly relaxes back to its ground state, reforming the hydrogen bond and releasing the absorbed energy as heat. This cycle can be repeated many times, providing long-lasting UV protection.[7]

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers and formulators with the available qualitative information, a practical experimental protocol to determine this crucial parameter, and reference data from a close structural analogue. A clear understanding of its solubility, coupled with the knowledge of its UV absorption mechanism, is essential for its effective application in the development of UV-resistant materials and formulations.

References

- 1. Octabenzone | 1843-05-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Cas 1843-05-6,Octabenzone | lookchem [lookchem.com]

- 4. Octabenzone CAS#: 1843-05-6 [m.chemicalbook.com]

- 5. Octabenzone | C21H26O3 | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]

- 7. partinchem.com [partinchem.com]

Theoretical and Computational Elucidation of 2-Hydroxybenzophenone Photophysics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzophenone (2-HBP) and its derivatives are a cornerstone in the development of photostabilizers and sunscreens. Their efficacy lies in their remarkable ability to dissipate harmful ultraviolet (UV) radiation as heat, thereby preventing photodegradation of materials and protecting biological tissues. The photoprotective mechanism of 2-HBP is a fascinating example of ultrafast molecular photophysics, governed by an excited-state intramolecular proton transfer (ESIPT) process. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the photophysics of 2-HBP, intended for researchers, scientists, and professionals in drug development.

The photostability of 2-hydroxybenzophenone is primarily attributed to the intramolecular hydrogen bond between the hydrogen atom of the 2-hydroxy group and the oxygen atom of the carbonyl group.[1] Upon absorption of UV light, 2-HBP is promoted to an excited state, where the proton from the hydroxyl group is transferred to the carbonyl oxygen, forming an enol-quinone tautomer.[1] This process, known as excited-state intramolecular proton transfer (ESIPT), is a key mechanism for dissipating UV energy as heat and preventing photodegradation.[1]

Core Photophysical Pathway: Excited-State Intramolecular Proton Transfer (ESIPT)

The photophysics of 2-HBP are dominated by the ESIPT process, which can be summarized in the following steps:

-

Photoexcitation: The ground-state enol form of 2-HBP absorbs a UV photon, promoting the molecule to an excited singlet state (S1).

-

Ultrafast Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming the excited keto tautomer. This process is essentially barrierless and occurs on the femtosecond timescale.

-

Vibrational Relaxation and Internal Conversion: The excited keto tautomer is energetically unstable and rapidly undergoes vibrational relaxation and internal conversion to its ground state (S0). This process dissipates the absorbed energy as heat.

-

Back Proton Transfer: In the ground state, the keto tautomer is less stable than the enol form. A rapid back-proton transfer occurs, regenerating the original enol tautomer and completing the photoprotective cycle.

This efficient cycle allows 2-HBP to absorb UV radiation and dissipate the energy without undergoing any net chemical change, making it an excellent photostabilizer.

Quantitative Photophysical Data

The photophysical properties of 2-hydroxybenzophenone and its derivatives have been extensively studied. The following table summarizes key quantitative data from the literature. Note that specific values can vary depending on the solvent and experimental conditions. The data for derivatives are included to provide context on the effects of substitution.

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | S1 Lifetime (τ_S1) | ESIPT Rate Constant (k_ESIPT) |

| 2-Hydroxybenzophenone | ~330-350 | ~450-550 (Keto emission) | Very low (<0.01) | ps timescale | >10^12 s^-1 |

| BPOH-TPA[2] | 385 (in THF) | 525 (Enol), 669 (Keto) | 0.021 (in THF) | 2.15 ns (Enol decay) | - |

| BPOH-PhCz[2] | 370 (in THF) | 510 (Enol), 650 (Keto) | 0.015 (in THF) | 1.89 ns (Enol decay) | - |

| BPOH-SF[2] | 365 (in THF) | 500 (Enol), 630 (Keto) | 0.011 (in THF) | 1.55 ns (Enol decay) | - |

Data for derivatives are from Zhang et al. (2021) and are provided for comparative purposes. The quantum yields and lifetimes of the parent 2-HBP are notoriously difficult to measure due to the extremely rapid and efficient ESIPT process.

Experimental Protocols

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a powerful technique to study the ultrafast dynamics of photoexcited molecules like 2-HBP.[1][3][4]

Objective: To observe the formation and decay of the excited enol and keto tautomers of 2-HBP on the femtosecond to picosecond timescale.

Methodology:

-

Sample Preparation:

-

Dissolve 2-hydroxybenzophenone in a spectroscopic grade, non-polar solvent (e.g., cyclohexane or hexane) to a concentration that yields an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1-2 mm path length cuvette.

-

Use a flow cell or stir the sample to avoid photoproduct accumulation and thermal lensing.

-

-

Instrumentation (Pump-Probe Setup):

-

Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., <100 fs) is typically used.

-

Pump Beam: The output of the laser is directed to an optical parametric amplifier (OPA) to generate the pump pulse at the desired excitation wavelength (e.g., 340 nm).

-

Probe Beam: A portion of the fundamental laser output is used to generate a white-light continuum probe pulse by focusing it onto a nonlinear crystal (e.g., sapphire or CaF2).

-

Delay Stage: The pump beam path includes a motorized delay stage to precisely control the time delay between the pump and probe pulses.

-

Detection: The probe beam is passed through the sample and then directed to a spectrometer with a multichannel detector (e.g., a CCD camera).

-

-

Data Acquisition:

-

The sample is excited by the pump pulse, and the transient absorption spectrum is recorded by the probe pulse at various time delays.

-

The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the probe light transmitted through the sample with and without the pump pulse, respectively.

-

Data is collected over a range of time delays from pre-time-zero to several hundred picoseconds or nanoseconds.

-

-

Data Analysis:

-

The collected data is a 3D map of ΔA as a function of wavelength and time.

-

Global analysis of the data is performed to extract the kinetic information (lifetimes of different species) and their corresponding spectral signatures (decay-associated difference spectra).

-

The rise time of the keto tautomer's absorption and the decay of the enol tautomer's excited-state absorption provide a direct measure of the ESIPT rate.

-

References

- 1. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

- 2. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 3. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

An In-depth Technical Guide to the Synthesis and Characterization of Novel 4-Alkoxy-2-Hydroxybenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a versatile class of compounds, 4-alkoxy-2-hydroxybenzophenone derivatives. These molecules are of significant interest due to their applications as UV absorbers, photostabilizers, and as scaffolds in medicinal chemistry. This document details the prevalent synthetic methodologies, offers step-by-step experimental protocols, and presents a structured summary of characterization data to facilitate comparative analysis and further research in this field.

Synthesis of 4-Alkoxy-2-Hydroxybenzophenone Derivatives

The most common and versatile method for the synthesis of 4-alkoxy-2-hydroxybenzophenones is the Williamson ether synthesis. This method involves the O-alkylation of 2,4-dihydroxybenzophenone with a suitable alkyl halide in the presence of a base. The reaction selectively alkylates the more acidic hydroxyl group at the 4-position due to its para-relationship with the electron-withdrawing carbonyl group.

General Reaction Scheme

The general reaction for the synthesis of 4-alkoxy-2-hydroxybenzophenone derivatives via Williamson ether synthesis is depicted below:

-

Starting Material: 2,4-Dihydroxybenzophenone

-

Alkylating Agent: Alkyl halide (e.g., alkyl bromide or alkyl chloride)

-

Base: A suitable base to deprotonate the phenolic hydroxyl group (e.g., potassium carbonate, sodium hydroxide).

-

Solvent: A polar aprotic solvent (e.g., acetone, DMF, ethanol).

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated in situ, attacks the electrophilic carbon of the alkyl halide.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative 4-alkoxy-2-hydroxybenzophenone derivative, 2-hydroxy-4-octyloxybenzophenone. This protocol can be adapted for the synthesis of other derivatives by substituting the corresponding alkyl halide.

Protocol 1: Synthesis of 2-Hydroxy-4-octyloxybenzophenone

Materials:

-

2,4-Dihydroxybenzophenone

-

1-Bromooctane (or 1-chlorooctane)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromooctane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol to yield pure 2-hydroxy-4-octyloxybenzophenone as a pale-yellow solid.[1]

Characterization of 4-Alkoxy-2-Hydroxybenzophenone Derivatives

The synthesized derivatives are characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Data Presentation

The following tables summarize the key characterization data for a series of 4-alkoxy-2-hydroxybenzophenone derivatives.

| Alkoxy Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Methoxy | C₁₄H₁₂O₃ | 228.24 | 62-64 | ~91 |

| Ethoxy | C₁₅H₁₄O₃ | 242.27 | 63-65 | - |

| Propoxy | C₁₆H₁₆O₃ | 256.30 | 58-60 | - |

| Butoxy | C₁₇H₁₈O₃ | 270.32 | 47-49 | - |

| Octyloxy | C₂₁H₂₆O₃ | 326.43 | 48-49 | 50-85 |

| Dodecyloxy | C₂₅H₃₄O₃ | 382.54 | 49-50 | - |

Table 1: Physicochemical Properties of 4-Alkoxy-2-Hydroxybenzophenone Derivatives

| Alkoxy Group | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | IR (ν, cm⁻¹) |

| Methoxy | 12.5 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 3.8 (s, 3H, OCH₃) | 200.1, 165.9, 163.2, 137.9, 135.5, 131.8, 128.9, 128.5, 114.2, 107.8, 102.5, 55.6 | 3200-2800 (O-H), 1620 (C=O), 1260 (C-O) |

| Octyloxy | 12.6 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 4.0 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5-1.2 (m, 10H, CH₂), 0.9 (t, 3H, CH₃) | 200.0, 166.1, 163.3, 137.9, 135.4, 131.7, 128.9, 128.4, 114.1, 107.9, 102.4, 68.5, 31.8, 29.4, 29.3, 29.2, 26.0, 22.7, 14.1 | 3250-2850 (O-H), 1625 (C=O), 1255 (C-O) |

| Dodecyloxy | 12.6 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 4.0 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5-1.2 (m, 18H, CH₂), 0.9 (t, 3H, CH₃) | 200.0, 166.1, 163.3, 137.9, 135.4, 131.7, 128.9, 128.4, 114.1, 107.9, 102.4, 68.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.0, 22.7, 14.1 | 3250-2850 (O-H), 1625 (C=O), 1255 (C-O) |

Table 2: Spectroscopic Data for Selected 4-Alkoxy-2-Hydroxybenzophenone Derivatives

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflow for 4-alkoxy-2-hydroxybenzophenone derivatives.

Caption: General workflow for the synthesis of 4-alkoxy-2-hydroxybenzophenone derivatives.

Caption: Workflow for the characterization of synthesized derivatives.

References

Methodological & Application

Application Note: Quantification of 4-Dodecyloxy-2-hydroxybenzophenone in Polyethylene by High-Performance Liquid Chromatography

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Dodecyloxy-2-hydroxybenzophenone, a common UV absorber, in polyethylene. The method utilizes accelerated solvent extraction (ASE) for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for quality control and research applications in the polymer and materials science industries.

Introduction

This compound is a widely used UV absorber in various polymers, including polyethylene, to prevent photodegradation and extend the material's lifespan.[1] Accurate quantification of this additive is crucial for ensuring product quality, performance, and regulatory compliance. This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound in polyethylene.

Experimental

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

HPLC-grade acetonitrile (MeCN)

-

HPLC-grade isopropyl alcohol (IPA)

-

Cyclohexane (analytical grade)

-

Phosphoric acid (85%)

-

Ultrapure water

-

Polyethylene samples containing this compound

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Accelerated Solvent Extractor (ASE)

-

Analytical balance

-

Grinder with liquid nitrogen cooling capability

-

Syringe filters (0.45 µm PTFE)

Protocols

Standard Solution Preparation

A stock standard solution of this compound was prepared by accurately weighing and dissolving the reference standard in acetonitrile to a final concentration of 1000 µg/mL. Working standard solutions were prepared by serial dilution of the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accelerated Solvent Extraction (ASE)

-

Cryogenically grind the polyethylene sample to a fine powder (approximately 10 mesh).[2]

-

Accurately weigh approximately 0.5 g of the ground polymer into an extraction cell.[2]

-

Mix the sample with an inert material like sand to fill the extraction thimble, preventing coalescence during extraction.[2]

-

Place the cell into the ASE system.

-

Extract the sample using a mixture of isopropyl alcohol and cyclohexane (97.5:2.5 v/v) under the conditions outlined in Table 1.[2]

-

After extraction, evaporate the solvent from the collection vial to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of acetonitrile.

-

Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC analysis.

Table 1: Accelerated Solvent Extraction (ASE) Parameters

| Parameter | Value |

| Extraction Solvent | Isopropyl Alcohol:Cyclohexane (97.5:2.5 v/v) |

| Temperature | 100 °C |

| Pressure | 1500 psi |

| Static Time | 10 min |

| Number of Cycles | 2 |

| Flush Volume | 60% |

| Purge Time | 120 s |

HPLC Method

The separation and quantification were performed using a C18 reversed-phase column.[3][4][5][6] The mobile phase consisted of acetonitrile, water, and phosphoric acid.[3]

Table 2: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% B to 100% B in 10 min, hold at 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 287 nm[6] |

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound. The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[7]

Table 3: Summary of Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |